4-[2-(3-nitrophenyl)diazen-1-yl]phenol
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Overview
Description
4-[2-(3-nitrophenyl)diazen-1-yl]phenol is an organic compound with the molecular formula C12H9N3O3 and a molecular weight of 243.22 g/mol . It is characterized by the presence of a diazenyl group (-N=N-) linking a phenol and a nitrophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-nitrophenyl)diazen-1-yl]phenol typically involves the diazotization of 3-nitroaniline followed by coupling with phenol. The reaction conditions generally include acidic environments to facilitate the diazotization process. For example, 3-nitroaniline can be treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with phenol under basic conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-nitrophenyl)diazen-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[2-(3-nitrophenyl)diazen-1-yl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(3-nitrophenyl)diazen-1-yl]phenol involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the phenolic group can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-nitrophenyl)diazen-1-yl]phenol
- 4-[2-(2-nitrophenyl)diazen-1-yl]phenol
- 4-[2-(3-aminophenyl)diazen-1-yl]phenol
Uniqueness
4-[2-(3-nitrophenyl)diazen-1-yl]phenol is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
CAS No. |
1081835-34-8 |
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Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
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